molecular formula C13H11N5O B2894910 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305851-85-8

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B2894910
CAS RN: 305851-85-8
M. Wt: 253.265
InChI Key: SZVHEKCVJYJHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a compound that belongs to the class of 1,2,4-triazines. 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Scientific Research Applications

Dihydrofolate Reductase Inhibition

This compound has been identified as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. Therefore, inhibitors of DHFR are valuable in the treatment of diseases where cell division is rapid, such as:

Antifolate Properties

Compounds with antifolate properties are being extensively investigated for their potential to act as DHFR inhibitors. The specific structure of this compound, particularly the amino group at position 2, is believed to be critical for effective interaction with DHFR .

Synthesis of Analog Compounds

The compound serves as a starting point for the synthesis of a series of analogs. These analogs are studied for their biological activity and potential as DHFR inhibitors, which could lead to the development of new medications .

Prototropic Tautomerism Studies

The compound exhibits prototropic tautomerism, and studies on its dihydro analogs have provided insights into the predominance of the 3,4-dihydro form in DMSO solutions. This has implications for understanding the stability and reactivity of such compounds .

Molecular Interaction Studies

Research into the influence of substituents at position 4 and the degree of saturation of the heterocycle on the properties of these derivatives has been conducted. This helps in understanding how structural changes affect the interaction with biological targets .

Pharmacological Research

The compound’s ability to inhibit DHFR makes it a candidate for pharmacological research, aiming to discover new drugs with improved efficacy and reduced side effects for the treatment of various diseases .

Chemical Property Analysis

The compound’s chemical properties, such as melting point, boiling point, density, and molecular weight, are analyzed to understand its behavior in different environments and its suitability for various applications .

Drug Design and Development

The compound’s structure and activity profile make it a valuable model in drug design and development. By modifying its structure, researchers can design new compounds with targeted properties for specific therapeutic applications .

properties

IUPAC Name

4-(furan-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHEKCVJYJHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.